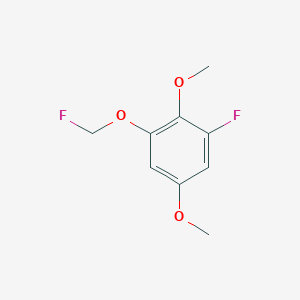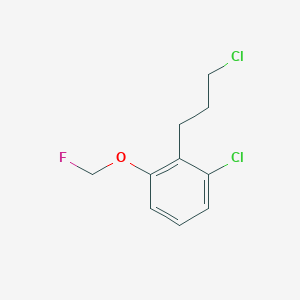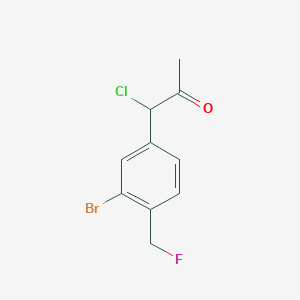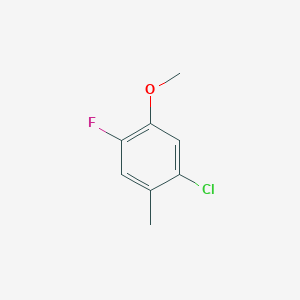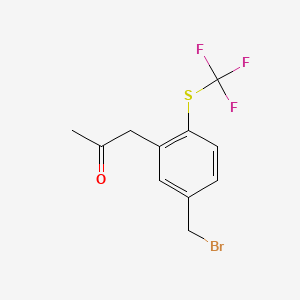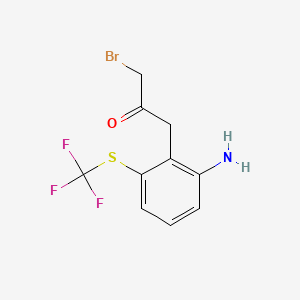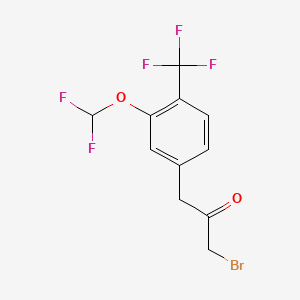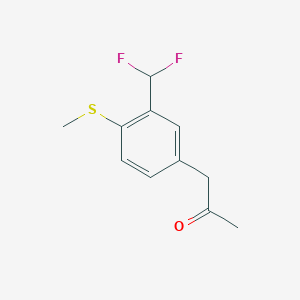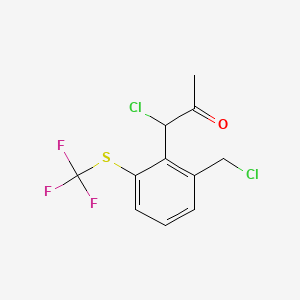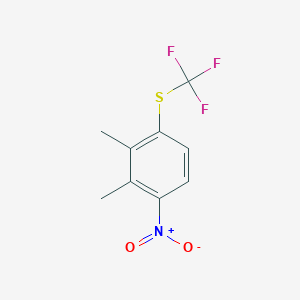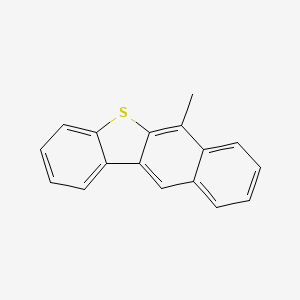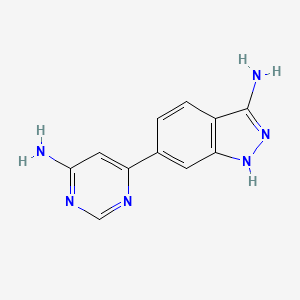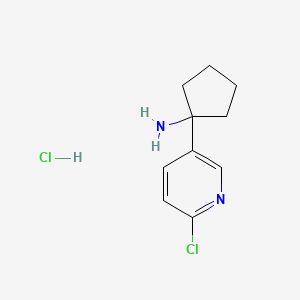
1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl is a chemical compound with a unique structure that includes a chloropyridine ring attached to a cyclopentane ring via an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl typically involves the reaction of 6-chloropyridine with cyclopentanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then reacted with ammonia or an amine to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
1-(Pyridin-3-yl)cyclopentan-1-amine: Similar structure but lacks the chlorine atom on the pyridine ring.
2-Chloro-5-(methylaminomethyl)pyridine: Contains a similar chloropyridine structure but with different substituents.
Uniqueness: 1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl is unique due to the presence of both the chloropyridine and cyclopentane rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H14Cl2N2 |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-4-3-8(7-13-9)10(12)5-1-2-6-10;/h3-4,7H,1-2,5-6,12H2;1H |
InChI Key |
LHBCVQQMLHHIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CN=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14053385.png)
